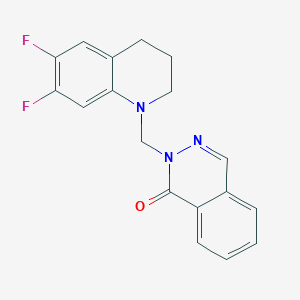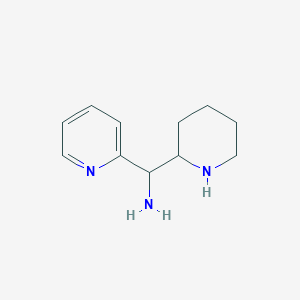
(8-Cyanoquinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Cyanoquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a cyano group at the 8th position and a boronic acid group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Cyanoquinolin-6-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated quinoline reacts with a boronic acid derivative under mild conditions. The reaction generally proceeds in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (8-Cyanoquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Aminoquinoline derivatives.
Substitution: Biaryl compounds or other substituted quinolines.
Scientific Research Applications
(8-Cyanoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its quinoline core.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (8-Cyanoquinolin-6-yl)boronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity and stability of the compound in various chemical reactions .
Comparison with Similar Compounds
- (8-Fluoroquinolin-6-yl)boronic acid
- (8-Trifluoromethylquinolin-6-yl)boronic acid
- (8-Aminoquinolin-6-yl)boronic acid
Comparison:
- (8-Fluoroquinolin-6-yl)boronic acid: Similar in structure but with a fluorine atom instead of a cyano group. This substitution can affect the compound’s reactivity and electronic properties.
- (8-Trifluoromethylquinolin-6-yl)boronic acid: Contains a trifluoromethyl group, which is more electron-withdrawing than the cyano group, potentially leading to different reactivity patterns.
- (8-Aminoquinolin-6-yl)boronic acid: Features an amino group, which can act as an electron-donating group, altering the compound’s reactivity and potential applications.
(8-Cyanoquinolin-6-yl)boronic acid stands out due to its unique combination of a cyano group and a boronic acid group, offering distinct reactivity and versatility in various chemical transformations.
Properties
Molecular Formula |
C10H7BN2O2 |
|---|---|
Molecular Weight |
197.99 g/mol |
IUPAC Name |
(8-cyanoquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C10H7BN2O2/c12-6-8-5-9(11(14)15)4-7-2-1-3-13-10(7)8/h1-5,14-15H |
InChI Key |
GMAREFUZPIOMSY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C1)C#N)N=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



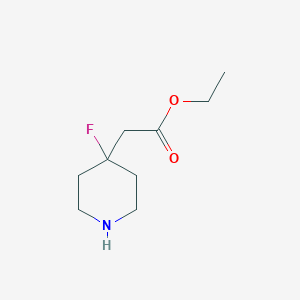
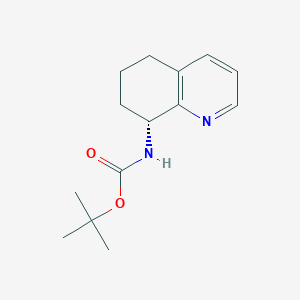
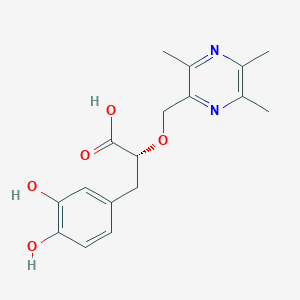

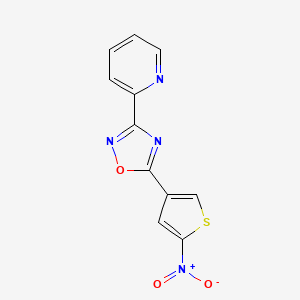
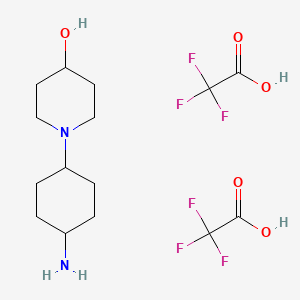
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
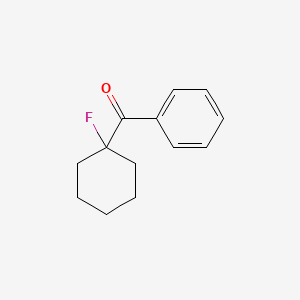
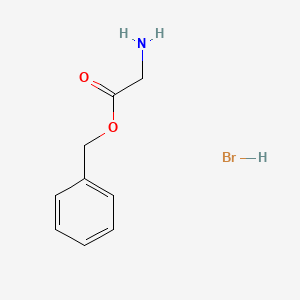

![Benzo[h]quinoline-2-carboxylic acid](/img/structure/B12974391.png)
